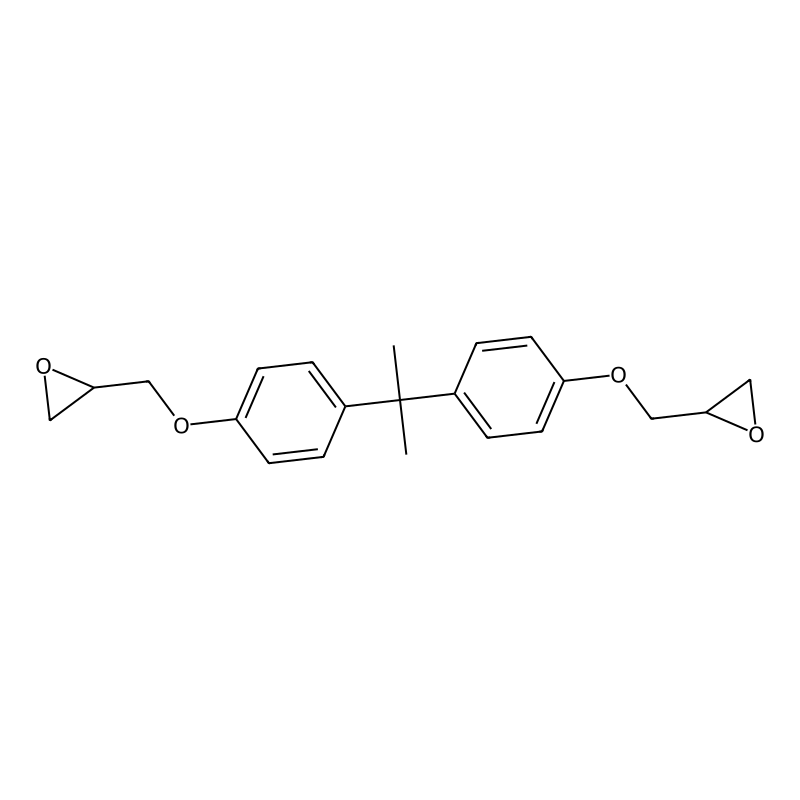

bisphenol A diglycidyl ether

C21H24O4

C2H3OCH2OC6H3C3H6C6H5OCH2C2H3O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C21H24O4

C2H3OCH2OC6H3C3H6C6H5OCH2C2H3O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bisphenol A diglycidyl ether is a synthetic organic compound derived from bisphenol A. It is primarily used as a key component in epoxy resins, which are known for their durability and resistance to chemicals. This compound appears as an odorless yellowish-brown liquid and is characterized by its low volatility and high viscosity at room temperature. Its chemical structure includes two epoxide groups, which contribute to its reactivity and utility in various applications, particularly in the production of coatings, adhesives, and composite materials .

BADGE has been raising concerns due to its potential migration from epoxy resin linings into food stored in cans. Regulatory bodies have established limitations on BADGE levels in food contact materials.

- Hydrolysis: The epoxide groups can be hydrolyzed to form bis-diol derivatives, facilitated by enzymes such as epoxide hydrolase. This reaction is crucial for metabolic processes in biological systems .

- Dealkylation: Following hydrolysis, further metabolic breakdown occurs through monooxygenase-mediated dealkylation, leading to the formation of phenolic compounds and glyceraldehyde .

- Oxidation: Bisphenol A diglycidyl ether can be oxidized, resulting in the release of glycidaldehyde, which has implications for its genotoxicity .

The biological activity of bisphenol A diglycidyl ether has been a subject of extensive research due to its potential health effects. It is recognized as a contact allergen, particularly among individuals exposed to low-molecular-weight epoxy resins. Studies have indicated that it can induce skin irritation and dermatitis upon prolonged contact . Furthermore, animal studies have shown that bisphenol A diglycidyl ether may exhibit carcinogenic properties under specific conditions, including increased incidences of tumors in certain mouse strains following dermal exposure .

The synthesis of bisphenol A diglycidyl ether typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base catalyst. This process can be summarized as follows:

- Reactants: Bisphenol A and epichlorohydrin are combined.

- Catalysis: A base catalyst (e.g., sodium hydroxide) is added to facilitate the reaction.

- Formation: The reaction produces bisphenol A diglycidyl ether along with by-products such as sodium chloride.

- Purification: The product is purified through distillation or other methods to remove unreacted materials and impurities.

This method allows for the production of various grades of bisphenol A diglycidyl ether suitable for different applications .

Bisphenol A diglycidyl ether stands out due to its specific reactivity profile and extensive use in industrial applications compared to these similar compounds. Its unique combination of properties makes it particularly valuable in creating durable materials with excellent adhesive qualities .

Research on the interactions of bisphenol A diglycidyl ether with biological systems has revealed significant findings regarding its metabolism and potential toxicity. Studies have demonstrated that after oral or dermal administration, the compound is rapidly absorbed and metabolized, primarily through hydrolysis into less toxic forms. Notably, it does not metabolize into bisphenol A, which has been linked to various health concerns . Furthermore, interaction studies have shown that it can form adducts with DNA, raising concerns about genotoxicity under certain conditions .

Reaction Mechanisms and Industrial Processes

The industrial synthesis of BADGE proceeds via O-alkylation of bisphenol A (BPA) with epichlorohydrin (ECH) under alkaline conditions. This two-stage process begins with the formation of a chlorohydrin intermediate, followed by dehydrohalogenation to yield the epoxide groups. Critical to this reaction is the molar ratio of BPA to ECH, which typically ranges from 1:2 to 1:8 to ensure complete glycidylation while minimizing oligomer formation.

Quantum chemistry calculations reveal that the initial etherification exhibits an activation energy of 36.7 kcal/mol when uncatalyzed, but this drops to 26.3 kcal/mol with dimethylamine-DGEBA catalysts. This catalytic effect enables reaction completion at 45–65°C rather than the 200°C required for non-catalyzed pathways. Side reactions, particularly ECH hydrolysis to 3-chloro-1,2-propanediol, are suppressed through precise pH control (maintained at 10–12 via NaOH addition) and nitrogen sparging to remove hydrolyzed byproducts.

Table 1: Key Parameters in Industrial BADGE Synthesis

Catalytic Systems and Promoters

Modern synthesis employs dual catalytic systems:

- Phase-transfer catalysts: Benzyltriethylammonium chloride (0.02–0.2 wt%) enhances interfacial contact between BPA and ECH, reducing reaction time by 40% compared to non-catalyzed systems.

- Tertiary amine accelerators: Dimethylaminopropylamine (DMAPA) lowers the activation energy of epoxide ring-opening from 49.03 kJ/mol to 34.3 kJ/mol through transition-state stabilization.

Unexpectedly, catalyst choice profoundly affects product distribution. When using DMAPA versus diethylaminopropylamine (DEAPA), the etherification-to-amination ratio shifts from 3:1 to 1:2, directly impacting resin viscosity and cure kinetics. This stems from DMAPA's ability to stabilize oxonium ion intermediates, favoring nucleophilic attack by hydroxyl groups over primary amines.

Process Optimization for Purity and Yield

Advanced process controls have elevated industrial yields from 75% to >90% through:

- In-line FTIR monitoring: Detects chlorohydrin intermediates in real-time, enabling immediate NaOH dosage adjustments to maintain conversion rates >98%.

- Multi-stage vacuum stripping: Reduces hydrolyzable chlorine content from 0.1% to <0.05% while recovering 95% of unreacted ECH.

- Solvent extraction optimization: Methyl isobutyl ketone (MIBK) achieves 99.8% NaCl removal efficiency vs. 97.5% for toluene, critical for electrical-grade resins.

Recent patent CN102816137A demonstrates that substituting water with polyoxyethylene glycol as the reaction medium suppresses oligomer formation, increasing monomer yield by 12% while reducing wastewater generation by 40%.

Abiotic Transformation: Hydrolysis and Photodegradation

BADGE undergoes significant abiotic degradation through hydrolysis and photolysis, with reaction rates influenced by environmental conditions. Hydrolysis, the cleavage of chemical bonds by water, dominates in aqueous environments. Studies demonstrate that BADGE hydrolysis follows pseudo-first-order kinetics, with half-lives decreasing exponentially with rising temperatures. At pH 7, half-lives range from 11 days at 15°C to 1.4 days at 40°C [5]. The primary hydrolysis products are BADGE-H₂O (monohydroxy form) and BADGE-2H₂O (dihydroxy form), with the latter being the terminal product under neutral to alkaline conditions [5] [8]. Near-critical water conditions (250–300°C) accelerate hydrolysis, fragmenting the epoxy network into smaller molecules like bisphenol A, hydroxybenzene, and olefins [8].

Photodegradation, driven by ultraviolet (UV) irradiation, alters BADGE’s molecular structure through epoxy ring opening and rearrangement. Unlike thermal degradation, which produces phenolic compounds, photolysis generates aromatic hydrocarbons such as m-xylene, p-xylene, ethylbenzene, and styrene [3]. The proposed mechanism involves UV-induced excitation of the epoxy group, leading to bond scission and carbonyl group formation, followed by secondary reactions that yield stable aromatic byproducts [3]. These findings highlight the role of environmental matrices (e.g., water pH, light exposure) in determining degradation pathways and endpoints.

Biotic Degradation: Microbial Metabolism and Enzymatic Pathways

Microbial and enzymatic processes play a critical role in BADGE detoxification, particularly in soil and aquatic systems. Recent studies identify thermophilic Geobacillus species as effective biocatalysts, with Geobacillus stearothermophilus strain MB600 achieving 93.28% BADGE degradation within 30 minutes via laccase-mediated oxidation [6]. Laccases, multicopper oxidases, catalyze the breakdown of BADGE into less complex metabolites through hydroxylation and decarboxylation [6] [7]. Molecular docking simulations reveal strong binding affinity between BADGE and laccase active sites (Vina score: -5.5), facilitating electron transfer reactions that destabilize the epoxy structure [6].

Metabolic profiling identifies 12 transformation products in vitro and 7 in vivo, with hydroxylation, carboxylation, and glutathione conjugation as dominant pathways [7]. Interspecies variability is evident: humans and rodents produce cysteine conjugates, while microbial systems favor glucose conjugates [7]. Notably, carboxylated metabolites exhibit increased polarity, enhancing their aqueous solubility and potential for further degradation. However, certain hydroxylated derivatives retain endocrine-disrupting activity, underscoring the need for complete mineralization assessments [7].

Environmental Persistence and Bioaccumulation

Despite its reactivity, BADGE demonstrates moderate environmental persistence due to variable degradation kinetics across ecosystems. In temperate freshwater systems (pH 6–8, 20°C), hydrolysis half-lives range from 2 to 11 days, but cold marine environments (5°C) may extend persistence to weeks [5] [8]. Photolytic degradation in surface waters reduces half-lives to hours under intense UV exposure, though shaded or turbid conditions mitigate this effect [3].

Bioaccumulation studies remain limited, but indirect evidence suggests low biomagnification potential. Drosophila melanogaster exposed to BADGE show hemocyte proliferation, indicating systemic uptake and biological interaction [1]. However, BADGE’s moderate hydrophobicity (log Kow ~3.5) and rapid hydrolysis in vivo likely limit trophic transfer [7]. Conversely, hydrophobic transformation products like hydroxylated BADGE derivatives may accumulate in lipid-rich tissues, posing long-term ecological risks [7].

Table 1: Hydrolysis Half-Lives of BADGE Under Neutral Conditions (pH 7)

| Temperature (°C) | Half-Life (Days) |

|---|---|

| 15 | 11 |

| 25 | 4.6 |

| 35 | 2.0 |

| 40 | 1.4 |

Data derived from kinetic models [5].

Routes of Exposure: Occupational and Consumer Sources

Occupational Sources

Workers can encounter bisphenol A diglycidyl ether wherever epoxy resin formulations are manufactured, blended, sprayed, or cured. Direct handling of epoxy hardeners, air-assisted spraying of steel structures, dermal contact with uncured coatings, and inhalation of dusts from sanding cured films all contribute measurable internal doses. Construction painters who applied mid- and top-coat epoxy paints on metal bridges showed a statistically significant 2.9-fold rise in urinary bisphenol A bis(2,3-dihydroxypropyl) ether between the start and end of their shifts, underscoring rapid systemic uptake from a single workday [1]. Employees in Japanese epoxy plants who sprayed curing agents containing bisphenol A diglycidyl ether excreted median urinary bisphenol A of 1.06 micromoles per mole creatinine, double that of matched controls, indicating in vivo hydrolysis of the parent compound [2]. In Finland, sewage-pipe relining and floor-coating crews also recorded elevated urinary metabolites the morning after exposure, implicating dermal contamination as well as inhalation [3].

| Study population | Workplace activity | Sample type | Key internal exposure metric | Change across shift or versus controls | Citation |

|---|---|---|---|---|---|

| 44 bridge painters, New England | Airless spraying of mid- and top-coat epoxy paints | Urine | Bisphenol A bis(2,3-dihydroxypropyl) ether, geometric mean 0.84 nanograms per millilitre pre-shift → 2.44 nanograms per millilitre post-shift | 2.9-fold increase | 36 |

| 42 epoxy sprayers, Japan | Spraying bisphenol A diglycidyl ether hardeners | Urine | Bisphenol A median 1.06 micromoles per mole creatinine | Two-fold higher than controls | 3 |

| 15 Finnish relining and coating workers | Pipe relining or floor coating with epoxy | Urine (next morning) | Bisphenol A diglycidyl ether hydrolytic metabolites detectable in 100% of samples | Significantly above national background | 18 |

Consumer Sources

The principal non-occupational pathway is dietary migration from epoxy-lined cans, bottle closures, and water-delivery coatings. A survey of 181 canned foods sold in the United Kingdom found bisphenol A diglycidyl ether exceeding 1 milligram per kilogram in 12% of anchovy and sardine samples collected in 1996 [4]. Subsequent market surveillance shows lower levels: among 402 canned products purchased in Canada in 2021, only 4% contained detectable bisphenol A diglycidyl ether and its concentration never surpassed 0.3 milligrams per kilogram [5]. In controlled spiking experiments, bisphenol A diglycidyl ether decayed in tuna, apple purée, and beer over storage, reacting with amino acids and sugars to form bound adducts, reducing the free concentration but generating additional exposure to transformation products [6]. Drinking-water contact materials can also leach the compound: hydrolysis half-life modelling predicts a 4.6-day half-life at 25 °C and neutral pH, producing bisphenol A bis(2,3-dihydroxypropyl) ether as the dominant aqueous product [7].

| Population or matrix | Detection frequency | Concentration range (free + conjugates) | Year of sampling | Citation |

|---|---|---|---|---|

| United States adults and children, urine (n = 127) | 100% | 1.24 – 9.03 nanograms per millilitre (geometric mean 3) | 2010-2011 | 17 |

| Shanghai adults, urine (n = 26) | 100% | 0.204 nanograms per millilitre geometric mean | 2010-2011 | 20 |

| United Kingdom canned sardines, oil phase | 20% | Up to 1.2 milligrams per kilogram | 1996 | 25 |

| Canadian canned foods, national survey (n = 402) | 4% | ≤0.3 milligrams per kilogram | 2021 | 27 |

Analytical Methods for Detecting Bisphenol A Diglycidyl Ether and Metabolites

Instrumental Platforms

Sensitive biomonitoring relies almost exclusively on high performance liquid chromatography coupled with tandem mass spectrometry operated in positive electrospray ionisation. A rapid fused-core column method separated bisphenol A diglycidyl ether, six hydrolytic and chlorohydroxy derivatives, and bisphenol F congeners in under six minutes with limits of quantification as low as 0.13 micrograms per litre in soft drinks [8]. In biological fluids, a liquid–liquid extraction followed by high performance liquid chromatography tandem mass spectrometry quantified bisphenol A diglycidyl ether, bisphenol A (2,3-dihydroxypropyl) glycidyl ether, and bisphenol A bis(2,3-dihydroxypropyl) ether down to 0.05 nanograms per millilitre in plasma and urine, with recoveries exceeding 51% [9] [10].

Occupational air monitoring is performed by drawing 240 litres of workplace air through 37-millimetre glass-fibre filters, solvent extracting with acetonitrile, and analysing by ultra-performance liquid chromatography with ultraviolet detection; the method quantifies bisphenol A diglycidyl ether at 3.73 micrograms per cubic metre reliable quantitation limit [11].

| Matrix | Sample preparation | Instrument | Limit of quantification | Recovery (%) | Citation |

|---|---|---|---|---|---|

| Soft drinks, canned food simulants | Solid-phase extraction on hydrophilic-lipophilic polymer | High performance liquid chromatography tandem mass spectrometry | 0.13 – 1.6 micrograms per litre | 87 – 103 | 4 |

| Plasma, urine | Hexane–ethyl-acetate liquid–liquid extraction, enzymatic deconjugation | High performance liquid chromatography tandem mass spectrometry | 0.05 – 0.20 nanograms per millilitre | ≥51.4 | 7 |

| Workplace air | Solvent extraction of glass-fibre filter | Ultra-performance liquid chromatography ultraviolet detection | 3.73 micrograms per cubic metre | 94.8 | 10 |

Quality-Assurance Considerations

Stability studies show pronounced hydrolysis in aqueous solutions containing more than forty percent water, with bisphenol A diglycidyl ether concentrations dropping significantly within 24 hours at 25 °C [12]. Therefore sample extracts should be analysed promptly or stored at −20 °C to minimise degradation. Isotope dilution using deuterated bisphenol A diglycidyl ether corrects for matrix effects and variable recoveries, particularly important for derivatives that display low absolute extraction yields [13].

Biomarkers of Exposure: Hydrolytic Derivatives and Metabolic Profiles

Principal Urinary Biomarkers

Human and rodent studies converge on bisphenol A bis(2,3-dihydroxypropyl) ether as the predominant metabolite excreted in urine. In a cross-sectional survey spanning the United States and China, this bis-diol accounted for 45 – 60 percent of total bisphenol A diglycidyl ether-related species in every age group [14]. Construction painters exhibited universal detectability of the same metabolite, with authors recommending 0.5 nanograms per millilitre as a provisional guidance level demarcating adequate hygiene [1].

The mono-diol bisphenol A (2,3-dihydroxypropyl) glycidyl ether appears at lower frequency and concentration. Its proportion of the urinary profile increases when external exposure levels fall, likely reflecting first-order hydrolysis kinetics [15] [16].

| Biomarker | Chemical transformation | Detection frequency in biomonitoring studies | Typical concentration range | Relative contribution to total bisphenol A diglycidyl ether species | Citation |

|---|---|---|---|---|---|

| Bisphenol A bis(2,3-dihydroxypropyl) ether | Complete hydrolysis of both epoxide rings | 100% of samples in bridge painters, 100% of population survey | 0.66 – 303.59 nanograms per millilitre (plasma); 0.2 – 9 nanograms per millilitre (urine) | 45 – 60% | 7 |

| Bisphenol A (2,3-dihydroxypropyl) glycidyl ether | Single-ring hydrolysis | 32 – 60% | <0.25 – 2 nanograms per millilitre | 10 – 25% | 5 |

| Bisphenol A diglycidyl ether (unchanged) | Parent compound | <5% | Usually below detection in plasma and urine | <10% | 7 |

Extended Metabolic Profile

In controlled mouse, rat, and human liver microsome experiments, twelve metabolites were catalogued, including hydroxylated, carboxylated, cysteine-conjugated, and glucose-conjugated species [17]. Four products—bisphenol A bis(2,3-dihydroxypropyl) ether, bisphenol A (2,3-dihydroxypropyl) glycidyl ether, a dehydroxylated derivative, and a glucosyl conjugate—were common to both in vitro and in vivo conditions, suggesting conserved enzymatic routes across species [17]. Epoxide hydrolase activity in human liver microsomes is approximately two-fold higher than in rats, supporting faster detoxification through diol formation [18].

Covalent DNA adduction has been demonstrated in murine skin, where glycidaldehyde generated from oxidative dealkylation of bisphenol A diglycidyl ether forms hydroxymethylethenodeoxyadenosine adducts at frequencies up to 0.8 adducts per million nucleotides after topical dosing [19] [20]. Although these adducts are mechanistically informative, they are not currently employed as routine biomarkers due to analytical complexity.

Interpretation Framework

Because bisphenol A diglycidyl ether has no endogenous sources, the presence of either hydrolytic diol in urine or plasma directly reflects recent external exposure. Median elimination half-lives under field conditions are estimated at 10 – 14 hours, judging by pre- to post-shift decay profiles in painters [1]. Therefore spot urine sampling at the end of the workday provides a sensitive snapshot of occupational uptake, whereas first-morning voids integrate exposures from consumer products over the preceding evening. Adjustments for creatinine or specific gravity remain essential to control for urine dilution, especially when comparing shift-related changes [21].

Physical Description

NKRA; Liquid

Monohydrate: White solid; mp = 40 deg C; [Merck Index] Yellowish-brown odorless liquid; [ICSC] Clear or pale yellow viscous liquid; mp = 8-12 deg C; [NTP] Liquid; mp = 40 deg C; [Aldrich MSDS]

Solid

ODOURLESS YELLOWISH BROWN VISCOUS LIQUID.

Odorless yellowish brown liquid.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

decomposes

Flash Point

250 °F

175 °F (Open cup)

79 °C o.c.

>200 °F

Heavy Atom Count

Vapor Density

Density

Sp Gr: 1.16

Relative density (water = 1): 1.17

1.16

LogP

Odor

Decomposition

Appearance

Melting Point

8-12 °C

43 °C

46-54 °F

UNII

Related CAS

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant

Other CAS

500008-19-5

Absorption Distribution and Excretion

Route-dependent differences in the plasma (14)C concentration-time profiles, tissue/plasma (14)C ratios, and urinary excretion following the iv or oral administration of (14)C-BADGE to rats have been observed. These data suggest that very little BADGE is absorbed unchanged following oral administration. The primary route of excretion in the rat was the feces after either iv or oral administration, although the plasma data suggest that only 13% of the orally administered radioactivity was absorbed so that some of the fecal radioactivity following oral administration may represent unabsorbed material ...No unchanged BADGE was excreted in the urine or bile following oral or iv administration.

Metabolism Metabolites

Following a single oral administration of 14C-BADGE to mice, the dose was relatively rapidly excreted as metabolites in the urine and feces and the profile of fecal and urinary metabolites was independent of the route of exposure. The major metabolite was the bis-diol of BADGE formed by hydrolysis of epoxides by epoxide hydrolase; bisphenol A was not found as a metabolite of BADGE. The bis-diol was excreted in both free and conjugated forms and was also further metabolized to various carboxylic acids. BADGE did not appear to be metabolized to phenyl glycidyl ether by mice. Metabolic pathways for BADGE in the rabbit appear similar to those described for the mouse.

In vitro metabolism studies ... have shown that BADGE was very rapidly hydrolyzed by either cytosolic or microsomal fractions of liver and lung derived from rats, mice, and human. The cytosol and microsomes derived from human tissues had a higher hydrolytic efficiency towards BADGE than did those derived from rat or mouse tissues, with the exception being mouse liver cytosol, which showed about twice the activity found in humans. Microsomal activity was greater than cytosolic activity for both tissues for all species except the mouse, where microsomal and cytosolic activity was about equivalent ...

... Dermal administration of (14)C-BADGE (radiolabeled in the glycidyl side chain) resulted in radioactivity being covalently associated with the protein, DNA, and RNA purified from the skin at the site of application. Most of this radioactivity appeared to be a result of the metabolism of the glycidyl side chain to glyceraldehyde, a normal endogenous product of intermediary metabolism. Glyceraldehyde was subsequently metabolized to single carbon units that entered the one-carbon pool and were then incorporated into tissue macromolecules via normal catabolic pathways ... No evidence for the in vivo metabolism of BADGE to glycidaldehyde in mice /was found/.

Wikipedia

Methods of Manufacturing

Produced as an unisolated component of liquid epoxy resins

The synthesis of the basic epoxy resin molecule involves the reaction of epichlorohydrin with bisphenol A, the latter requiring two basic intermediates for synthesis, acetone and phenol. Theoretically, the production of the bisphenol A diglycidyl ether (BADGE) requires 2 mol of epichlorohydrin for each mole of the phenol.

General Manufacturing Information

Adhesive Manufacturing

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

Construction

Wholesale and Retail Trade

Plastics Material and Resin Manufacturing

Miscellaneous Manufacturing

Textiles, apparel, and leather manufacturing

Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: ACTIVE

... component of BOWEN, a dental composite.

Epoxy resins of higher molecular weight are obtained by reducing the epichlorohydrin/bisphenol A ratio. This reaction involves consumption of the initial epoxy groups in the epichlorohydrin and of some of the groups formed by dehydrohalogenation.

Analytic Laboratory Methods

Organic cmpd analysis in water using coupled-column high-performance liquid chromatography and soft-ionization mass spectrometry.

Storage Conditions

Seperated from strong oxidants.

Stability Shelf Life

Dates

Urinary biomonitoring of occupational exposures to Bisphenol A Diglycidyl Ether (BADGE) - based epoxy resins among construction painters in metal structure coating

Anila Bello, Yalong Xue, Dhimiter BelloPMID: 34020298 DOI: 10.1016/j.envint.2021.106632

Abstract

Epoxy resin systems based on Bisphenol A Diglycidyl Ether (BADGE) monomer and its higher oligomers are important commercial formulations used widely in construction for protective coating of steel structures, such as bridges. The literature on occupational exposures and biomonitoring of BADGE-based epoxies among construction painters is remarkably limited. In this first occupational biomonitoring study of epoxies, 44 construction painters performing mid- and top-coating were recruited from 12 metal structure coating sites in New England. Cross-shift changes in the urinary levels of total BADGE and its three major hydrolysis derivatives - BADGE·2HO, BADGE·H

O, BADGE·HCl·H

O - were assessed. Results for 81 urine samples collected from coating workers were compared with 28 urine samples of a reference group of 14 spray polyurethane foam (SPF) insulation workers. The highest concentrations of all biomarkers were found in the urine samples of mid-coat applicators. The major urinary biomarker of BADGE in this cohort of workers, BADGE·2H

O, was detected in 100% of urine samples. The post-shift BADGE·2H

O (specific gravity normalized data) in mid-coat applicators had a geometric mean (GM) of 1.46 ng/mL and a geometric standard deviation (GSD) of 3.6 (range, 0.2-18.7 ng/mL). The second most abundant biomarker in urine, BADGE·HCl·H

O, was measured in 84% of samples, and had a post-shift GM(GSD) of 0.17 (2.3) ng/mL (range, <0.025-0.59 ng/mL). BADGE·2H

O was 8.6 times more abundant than BADGE·HCl·H

O. BADGE·H

O was quantified only in 10% of the samples (range, 0.11-0.41 ng/mL). Free BADGE in post-shift urine, corrected for background, had GM (GSD) of 0.04 (2.5) ng/mL (range, <0.025-0.16 ng/mL). Urinary BADGE·2H

O were significantly higher (p = 0.01) in mid-coat applicators compared to top-coat and SPF workers. Post-shift urinary BADGE·2H

O in mid-coat applicators increased by ~2.9× (p = 0.02) and 1.36× in top-coat applicators (p = 0.18) compared to pre-shift values, but not in SPF workers (0.95×; p = 0.40). In conclusion, we demonstrate that (i) significant BADGE uptake occurs via inhalation and skin exposures during application of epoxy-containing paintings (mid-coat), suggesting the need for improvements in hygiene practices and personal protective measures; (ii) BADGE·2H

O is a robust and sensitive biomarker for biomonitoring of exposures to BADGE-based epoxies in occupational settings; and (iii) widespread occurrence of BADGE and BADGE·2H

O in the urine of all workers, including SPF workers, suggest common exposures from non-occupational sources, such as ingestion or do-it-yourself consumer applications of epoxy resins. In light of this observation, establishing a reliable biological monitoring guidance value (BMGV) for BADGE·2H

O will require more background biomonitoring and health effect data. An initial reference value for BADGE·2H

O of 0.5 ng/mL (SG-normalized) or 180 nmol/mol creatinine is being proposed as the threshold to discriminate occupational from non-occupational exposures based on the maximum values observed in the reference SPF group.

A comprehensive review on the analytical method, occurrence, transformation and toxicity of a reactive pollutant: BADGE

Dongqi Wang, Haoduo Zhao, Xunchang Fei, Shane Allen Synder, Mingliang Fang, Min LiuPMID: 34146765 DOI: 10.1016/j.envint.2021.106701

Abstract

Bisphenol A diglycidyl ether (BADGE)-based epoxy resin is one of the most widely used epoxy resins with an annual production amount of several million tons. Compared with all other legacy or emerging organic compounds, BADGE is special due to its toxicity and high reactivity in the environment. More and more studies are available on its analytical methods, occurrence, transformation and toxicity. Here, we provided a comprehensive review of the current BADGE-related studies, with focus on its production, application, available analytical methods, occurrences in the environment and human specimen, abiotic and biotic transformation, as well as the in vitro and in vivo toxicities. The available data show that BADGE and its derivatives are ubiquitous environmental chemicals and often well detected in human specimens. For their analysis, a water-free sample pretreatment should be considered to avoid hydrolysis. Additionally, their complex reactions with endogenous metabolites are areas of great interest. To date, the monitoring and further understanding of their transport and fate in the environment are still quite lacking, comparing with its analogues bisphenol A (BPA) and bisphenol S (BPS). In terms of toxicity, the summary of its current studies and Environmental Protection Agency (EPA) ToxCast toxicity database suggests BADGE might be an endocrine disruptor, though more detailed evidence is still needed to confirm this hypothesis in in vivo animal models. Future study of BADGE should focus on its metabolic transformation, reaction with protein and validation of its role as an endocrine disruptor. We believe that the elucidation of BADGEs can greatly enhance our understandings of those reactive compounds in the environment and human.Application of chromatographic analysis for detecting components from polymeric can coatings and further determination in beverage samples

Antía Lestido-Cardama, Patricia Vázquez Loureiro, Raquel Sendón, Perfecto Paseiro Losada, Ana Rodríguez Bernaldo de QuirósPMID: 33465586 DOI: 10.1016/j.chroma.2021.461886

Abstract

Major type of internal can coating used for food and beverages is made from epoxy resins, which contain among their components bisphenol A (BPA) or bisphenol A diglycidyl ether (BADGE). These components can be released and contaminate the food or beverage. There is no specific European legislation for coatings, but there is legislation on specific substances setting migration limits. Many investigations have paid attention to BPA due to its classification as endocrine disruptor, however, few studies are available concerning to other bisphenol analogues that have been used in the manufacture of these resins. To evaluate the presence of this family of compounds, ten cans of beverages were taken as study samples. Firstly, the type of coating was verified using an attenuated total reflectance-FTIR spectrometer to check the type of coating presents in most of the samples examined. A screening method was also performed to investigate potential volatiles from polymeric can coatings of beverages using Purge and Trap (P&T) technique coupled to gas chromatography with mass spectrometry detection (GC-MS). Moreover, a selective analytical method based on high performance liquid chromatography with fluorescence detection (HPLC-FLD) for the simultaneous identification and quantification of thirteen compounds including bisphenol analogues (BPA, BPB, BPC, BPE, BPF, BPG) and BADGEs (BADGE, BADGE.HO, BADGE.2H

O, BADGE.HCl, BADGE.2HCl, BADGE.H2O.HCl, cyclo-di-BADGE) in the polymeric can coatings and in the beverage samples was applied. In addition, a liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) method was optimized for confirmation purposes. The method showed an adequate linearity (R

>0.9994) and low detection levels down to 5 µg/L. Cyclo-di-BADGE was detected in all extracts of polymeric coatings. The concentrations ranged from 0.004 to 0.60 mg/dm

. No detectable amounts of bisphenol related compounds were found in any of the beverage samples at levels that may pose a risk to human health, suggesting a low intake of bisphenols from beverages.

PLHC-1 topminnow liver cells: An alternative model to investigate the toxicity of plastic additives in the aquatic environment

Elisabet Pérez-Albaladejo, Alejandra Solís, Ilaria Bani, Cinta PortePMID: 33396072 DOI: 10.1016/j.ecoenv.2020.111746

Abstract

Plasticizers are widespread environmental contaminants that have been described as obesogens in terrestrial vertebrates. However, its effects on fish lipids homeostasis are almost unknown. This work explores the use of PLHC-1 cells as an alternative model to assess the disruption of hepatic lipids by plastic additives and to gather information on the mode of action of these chemicals in fish. PLHC-1 lipid extracts were analyzed by flow injection coupled to high resolution mass spectrometry (FIA-ESI(+/-)-Orbitrap-Exactive) after 24 h exposure of the cells to the selected plasticizers: dibutyl phthalate (DBP), di-(2-ethylhexyl) phthalate (DEHP), bisphenol A (BPA), bisphenol F (BPF), and chlorinated bisphenol A diglycidyl ether (BADGE·2HCl). The analysis of the culture medium and the intracellular concentration of the chemicals revealed the highest bioconcentration of BADGE·2HCl, DBP and DEHP, which was in agreement with the strongest alteration of the cells lipidome. BADGE·2HCl induced a significant depletion of triacylglycerides (TGs), while DEHP and DBP stimulated the accumulation of TGs. Exposure to BPF induced the generation of reactive oxygen species in PLHC-1 cells and a significant depletion of phosphatidylcholine (PC)- and phosphatidylethanolamine (PE)-plasmalogens, and TGs (cell depots of polyunsaturated fatty acids). Overall, this study evidences different modes of action of plastic additives in topminnow liver cells, describes differential lipidomic signatures, and highlights the higher lipotoxicity of BADGE·2HCl and BPF compared to BPA.Interactions of bisphenol diglycidyl ethers with estrogen receptors α: Fluorescence polarization, reporter gene, and molecular modeling investigations

Jie Zhang, Chengyu Lv, Zhuolin Li, Tianzhu Guan, Yongjun Wang, Tiezhu Li, Tiehua ZhangPMID: 32619634 DOI: 10.1016/j.toxlet.2020.06.023

Abstract

Based on human estrogen receptor α ligand binding domain (hERα-LBD) as recognition element, a fluorescence polarization assay was developed for the determination of bisphenol A diglycidyl ether (BADGE), bisphenol F diglycidyl ether (BFDGE), and their derivatives. Fluorescence polarization assay showed that BADGE, BFDGE and their derivatives exhibited dose-dependent binding to the receptor protein. The results of reporter gene assay indicated that all the tested bisphenol diglycidyl ethers show no agonistic activities, but some of them exhibit anti-estrogenic activities toward ERα. All the tested bisphenol diglycidyl ethers fitted into the hydrophobic binding pocket and adopted the conformation that resembled 4-hydroxytamoxifen, a selective antagonist of ERα. Quantitative structure-activity relationship analysis showed that the binding potencies of bisphenol diglycidyl ethers with hERα-LBD might be structure-dependent. This work may provide insight into the in silico screening of ER ligands from unsuspected chemicals.LC-MS/MS analysis of BADGE, NOGEs, and their derivatives migrated from food and beverage metal cans

Joung Boon Hwang, Subi Lee, Jung Eun Lee, Jae Chun Choi, Se-Jong Park, Yunsook KangPMID: 32960157 DOI: 10.1080/19440049.2020.1791974

Abstract

A simple and novel method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed and validated to determine the levels of 10 compounds (bisphenol A diglycidyl ether (BADGE), novolac-glycidyl ethers (NOGEs), and their related compounds) migrated from food and beverage cans into food simulants. Method validation showed acceptable linearity, precision, and accuracy. The detection limits ranged from 0.28 to 14.8 μg L, and the quantification limits ranged from 0.94 to 49.3 μg L

. Water, 4% acetic acid, 50% ethanol, and

heptane were employed as food simulants for the migration tests, and the developed LC-MS/MS method was applied to 104 epoxy-coated beverage and food metal cans. Only BADGE∙2H

O and BADGE were detected; the levels were below the specific migration limit. Based on the obtained migration results, the estimated daily intakes (EDIs) of BADGE∙2H

O and BADGE were calculated. Exposure assessments were conducted to compare the EDI with the tolerable daily intake (TDI), with a relatively low percentage of the TDI being reported. NOGE and its related compounds were not detected in the monitored cans. Long-term storage tests were also conducted at 60°C over 30 days. Only BADGE∙2H

O was detected in all food simulants, except for

heptane, and the maximum amount detected was 114.6 μg L

in 50% ethanol.

Human phase I in vitro liver metabolism of two bisphenolic diglycidyl ethers BADGE and BFDGE

Philippe Vervliet, Siemon de Nys, Radu Corneliu Duca, Imke Boonen, Lode Godderis, Marc Elskens, Kirsten L van Landuyt, Adrian CovaciPMID: 32615244 DOI: 10.1016/j.toxlet.2020.06.022

Abstract

Root canal sealers are commonly used to endodontically treat teeth with periapical infections. Some root canal sealers based on epoxy resin contain bisphenol A diglycidyl ether (BADGE) and bisphenol F diglycidyl ether (BFDGE). The presence of these chemicals is of concern due to the close contact to the blood stream at the apex and the long setting times of up to 24 h. These chemicals, or any of their degradation products or metabolites, can then exert their toxic effects before being excreted. This study aimed to identify the phase I in vitro biotransformation products of BADGE and BFDGE using human liver microsomes. During incubation with microsomal fractions, the epoxides were rapidly hydrolysed in a NADPH independent manner resulting in the formation of BADGE.2HO and BFDGE.2H

O. Further, oxidative reactions, such as hydroxylation and carboxylation, generated other BADGE metabolites, such as BADGE.2H

O-OH and BADGE.H

O.COOH, respectively. For BFDGE, further oxidation of BFDGE.2H

O led to the newly reported carboxylic acid, BFDGE.H

O.COOH. In total, three specific metabolites have been identified which can serve in future human biomonitoring studies of BADGE and BFDGE.

Effects of maternal bisphenol A diglycidyl ether exposure during gestation and lactation on behavior and brain development of the offspring

Ikuko Miyazaki, Ryo Kikuoka, Nami Isooka, Mika Takeshima, Kanau Sonobe, Rei Arai, Hidemaru Funakoshi, Kyle E Quin, Jonathan Smart, Kazumasa Zensho, Masato AsanumaPMID: 32142877 DOI: 10.1016/j.fct.2020.111235

Abstract

Bisphenol A diglycidyl ether (BADGE) is an epoxy resin used for the inner coating of canned food and beverages. BADGE can easily migrate from the containers and become a contaminant. In this study, we examined the effects of BADGE exposure to the dams on the behavioral, structural, and developmental abnormalities in the offspring. Female pregnant mice were fed with a diet containing BADGE (0.15 or 1.5 mg/kg/day) during gestation and lactation periods. In an open field test, the time spent in the corner area significantly increases in male mice of high-dose BADGE group at 5 weeks old. The histological analysis using offspring brain at postnatal day 1 delivered from BADGE (1.5 mg/kg/day)-treated dams demonstrates that positive signals of Forkhead box P2- and COUP-TF interacting protein 2 are restricted in each cortical layer, but not in the control brain. In addition, the maternal BADGE exposure reduces nestin-positive fibers of the radial glia and T-box transcription factor 2-positive intermediate progenitors in the inner subventricular zone. Furthermore, a direct BADGE exposure promotes neurite outgrowth and neuronal connection in the primary cultured cortical neurons. These data suggest that maternal BADGE exposure can accelerate neuronal differentiation in fetuses and induce anxiety-like behavior in juvenile mice.Exposure to the environmental pollutant bisphenol A diglycidyl ether (BADGE) causes cell over-proliferation in Drosophila

Michael J Williams, Hao Cao, Therese Lindkvist, Tobias J Mothes, Helgi B SchiöthPMID: 32347502 DOI: 10.1007/s11356-020-08899-7

Abstract

Bisphenol A diglycidyl ether (BADGE), a derivative of bisphenol A (BPA), is widely used in the manufacture of epoxy resins as well as a coating on food containers. Recent studies have demonstrated the adverse effects of BADGE on reproduction and development in rodents and amphibians, but how BADGE affects biological activity is not understood. To gain a better understanding of the biological effects of BADGE exposure during development, we used the model organism Drosophila melanogaster and performed whole transcriptome sequencing. Interestingly, when Drosophila are raised on food containing BADGE, genes having significantly increased transcript numbers are enriched for those involved in regulating cell proliferation, including DNA replication and cell cycle control. Furthermore, raising larvae on BADGE-containing food induces hemocyte (blood cell) over-proliferation. This effect can be stimulated with even lower concentrations of BADGE if the hemocytes are already primed for cell proliferation by the expression of dominant active Ras GTPase. We conclude that chronic exposure to the xenobiotic BADGE throughout development can induce cell proliferation.Bisphenol A Diglycidyl Ether (BADGE) and Bisphenol Analogs, but Not Bisphenol A (BPA), Activate the CatSper Ca

Anders Rehfeld, A M Andersson, N E SkakkebækPMID: 32508751 DOI: 10.3389/fendo.2020.00324

Abstract

Evidence suggests that bisphenol A diglycidyl ether (BADGE), bisphenol A (BPA), and BPA analogs can interfere with human male fertility. However, the effect directly on human sperm function is not known. The CatSper Cachannel in human sperm controls important sperm functions and is necessary for normal male fertility. Environmental chemicals have been shown to activate CatSper and thereby affect Ca

signaling in human sperm. BPA has previously been investigated for effects on Ca

signaling human sperm, whereas the effects of other BPA analogs are currently unknown. The aim of this study is thus to characterize the effect of BADGE, BPA, and the eight analogs BPG, BPAF, BPC, BPB, BPBP, BPE, BPF, BPS on Ca

signaling, and CatSper in human sperm.

Direct effects of the bisphenols on Ca

signaling in human sperm cells were evaluated using a Ca

fluorimetric assay measuring changes in intracellular Ca

. Effects via CatSper were assessed using the specific CatSper inhibitor RU1968. Effects on human sperm function was assessed using an image cytometry-based acrosome reaction assay and the modified Kremer's sperm-mucus penetration assay.

At 10 μM the bisphenols BPG, BPAF, BPC, BADGE, BPB, and BPBP induced Ca

signals in human sperm cells, whereas BPE, BPF, BPS, and BPA had no effect. The efficacy of the chemicals at 10 μM is BPG > BPAF > BPC > BADGE > BPB > BPBP. Dose-response relations of BPG, BPAF, BPC, BADGE, BPB, and BPBP yielded EC50-values in the nM-μM range. The induced Ca

signals were almost completely abolished using the CatSper inhibitor RU1968, indicating an effect of the bisphenols on CatSper. All bisphenols, except BPBP, were found to dose-dependently inhibit progesterone-induced Ca

signals, with BPG and BPAF displaying inhibition even in low μM doses. BPG and BPAF were shown to affect human sperm function in a progesterone-like manner.

Our results show that the bisphenols BPG, BPAF, BPC, BADGE, BPB, and BPBP can affect Ca

signaling in human sperm cells through activation of CatSper. This could potentially disrupt human sperm function by interfering with normal CatSper-signaling and thus be a contributing factor in human infertility, either alone or in mixtures with other chemicals.